molecular formula C15H14BrNO2 B13493066 benzyl N-(3-bromo-4-methylphenyl)carbamate

benzyl N-(3-bromo-4-methylphenyl)carbamate

Cat. No.: B13493066
M. Wt: 320.18 g/mol
InChI Key: ZTXOIHCJQXTICN-UHFFFAOYSA-N
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Description

Benzyl N-(3-bromo-4-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 3-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(3-bromo-4-methylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzyl N-(3-bromo-4-methylphenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of N-(3-bromo-4-methylphenyl)carbamates with different substituents.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(3-bromo-4-methylphenyl)amines.

Scientific Research Applications

Chemistry: Benzyl N-(3-bromo-4-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It can be used as a scaffold for designing inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The bromine atom and the carbamate group play crucial roles in the binding affinity and specificity of the compound. The molecular pathways involved include the inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

  • Benzyl N-(3-bromo-4-fluorophenyl)carbamate
  • Benzyl N-(3-hydroxypropyl)carbamate
  • Benzyl N-(3-bromo-5-nitrophenyl)carbamate

Comparison:

  • Benzyl N-(3-bromo-4-fluorophenyl)carbamate: Similar in structure but with a fluorine atom instead of a methyl group. This substitution can affect the compound’s reactivity and binding properties.
  • Benzyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group, which can introduce additional hydrogen bonding interactions, potentially altering its biological activity.
  • Benzyl N-(3-bromo-5-nitrophenyl)carbamate: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity, making it more suitable for specific applications.

Uniqueness: Benzyl N-(3-bromo-4-methylphenyl)carbamate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination provides a balance of electronic and steric effects, making it a versatile intermediate for various chemical reactions and applications.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

benzyl N-(3-bromo-4-methylphenyl)carbamate

InChI

InChI=1S/C15H14BrNO2/c1-11-7-8-13(9-14(11)16)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

ZTXOIHCJQXTICN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

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